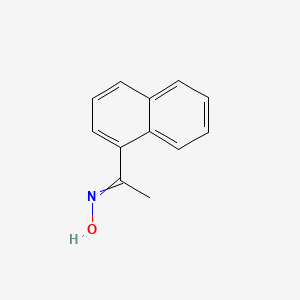

1-(Naphthalen-1-yl)ethanone oxime

Description

Significance of Oxime Functional Groups in Organic Synthesis

Oximes are a class of organic compounds featuring a hydroxylamine (B1172632) group (=N-OH) attached to a carbon atom. numberanalytics.com This functional group is a cornerstone of modern organic synthesis, primarily due to its versatile reactivity and its role as a key intermediate in the synthesis of a wide array of more complex molecules. numberanalytics.comfiveable.me The discovery of oximes dates back to the 19th century, and they have since become indispensable tools for chemists. numberanalytics.com

The significance of oximes in organic synthesis stems from their ability to be easily converted into other functional groups, such as amines, nitriles, and various nitrogen-containing heterocycles. numberanalytics.comrsc.org They are typically synthesized through a condensation reaction between an aldehyde or a ketone and hydroxylamine. numberanalytics.comfiveable.me This formation is a reversible reaction, with the equilibrium adjustable by modifying reaction conditions like pH and temperature. fiveable.me

Oxime derivatives are broadly categorized as aldoximes (derived from aldehydes) and ketoximes (derived from ketones). numberanalytics.comrsc.org Their applications are extensive, spanning from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials like polymers and nanomaterials. numberanalytics.com In addition to their role as synthetic intermediates, oximes are also utilized as protecting groups for carbonyl compounds, reagents in analytical chemistry, and are studied for their own biological activities. numberanalytics.comfiveable.me The oxime functional group is pivotal in coordination chemistry, capable of binding to metal ions in various ways, and finds applications in catalysis and the development of sensors for analytes. rsc.orgnih.gov

Role of Naphthalene (B1677914) Derivatives in Chemical Research

Naphthalene, a polycyclic aromatic hydrocarbon with the chemical formula C₁₀H₈, consists of two fused benzene (B151609) rings. alfa-chemistry.com This structural feature imparts unique properties that make naphthalene and its derivatives highly valuable in diverse areas of chemical research and industry. alfa-chemistry.comontosight.ai

Naphthalene derivatives serve as crucial building blocks and intermediates in the synthesis of a vast range of chemicals. alfa-chemistry.com They are fundamental to the production of dyes and pigments, such as naphthol red and azo dyes used in the textile and coatings industries. numberanalytics.com In the field of materials science, naphthalene derivatives are employed in the manufacturing of polymers and resins. numberanalytics.com

Furthermore, the naphthalene scaffold is a prominent feature in many pharmaceuticals. numberanalytics.com Notable examples include the nonsteroidal anti-inflammatory drug (NSAID) naproxen (B1676952) and the osteoarthritis medication nabumetone. numberanalytics.com The biological activities of naphthalene derivatives are extensive and include anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. ontosight.airesearchgate.net Their unique photophysical and chemical properties, such as high quantum yield and excellent photostability, also make them ideal candidates for the development of fluorescent probes for detecting ions and biomolecules. nih.gov The versatility of the naphthalene structure allows for extensive modification, making it a valuable platform for drug discovery and the synthesis of functional materials. researchgate.net

Overview of 1-(Naphthalen-1-yl)ethanone Oxime within Chemical Literature

This compound, with the chemical formula C₁₂H₁₁NO, is a ketoxime derived from 1-acetonaphthone. nih.gov The compound exists as a specific isomer, (E)-1-(Naphthalen-1-yl)ethanone oxime. pharmaffiliates.com It is listed in chemical literature and databases primarily as a commercially available organic building block and a fine chemical intermediate. bldpharm.comlab-chemicals.com

While extensive studies focusing solely on the applications of this compound are not widely documented in top-tier research, its significance can be inferred from its classification and the known reactivity of its functional groups. It is categorized under aromatics, heterocyclic building blocks, and specifically, oximes. pharmaffiliates.combldpharm.com

In a practical context, this compound has been identified as an impurity in the synthesis of Cinacalcet, a pharmaceutical agent. anaxlab.com This highlights its relevance in the field of pharmaceutical chemistry, particularly in process development and impurity profiling. The compound is also noted as a downstream product in chemical synthesis pathways, for instance, in the preparation of (R)-(+)-1-(1-Naphthyl)ethylamine and (S)-(-)-1-(1-Naphthyl)ethylamine, which are valuable chiral amines. chemsrc.com

Although research on the biological activities of this compound itself is limited, related structures have been investigated. For example, a study on oxime and oxime ether derivatives of [1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone] explored their potential as anticonvulsant and antimicrobial agents. nih.gov This suggests that the naphthalene oxime scaffold is of interest for the development of new therapeutic compounds.

Below is a table of the key properties of this compound.

| Property | Value |

| Chemical Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| CAS Number | 1956-40-7 |

| Synonyms | (E)-1-(Naphthalen-1-yl)ethanone oxime, (E)-N-[1-(Naphthalene-1-yl)ethylidene]hydroxylamine |

| Classification | Aromatic, Oxime, Organic Building Block |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

N-(1-naphthalen-1-ylethylidene)hydroxylamine |

InChI |

InChI=1S/C12H11NO/c1-9(13-14)11-8-4-6-10-5-2-3-7-12(10)11/h2-8,14H,1H3 |

InChI Key |

KHNGQTJKEPANSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Synthesis and Methodological Advancements for 1 Naphthalen 1 Yl Ethanone Oxime

Classical Synthesis Pathways

The traditional and most common method for preparing oximes involves the reaction of a carbonyl compound with hydroxylamine (B1172632). This pathway is well-established for the conversion of aldehydes and ketones into their corresponding aldoximes and ketoximes.

Condensation Reactions with Hydroxylamine Hydrochloride

The primary method for synthesizing 1-(naphthalen-1-yl)ethanone oxime is the condensation reaction between its precursor ketone, 1-(naphthalen-1-yl)ethanone, and hydroxylamine hydrochloride (NH₂OH·HCl). researchgate.netwikipedia.org This reaction is a cornerstone of oxime synthesis. Classically, the procedure involves refluxing an alcoholic solution of the ketone and hydroxylamine hydrochloride, often in the presence of a base like pyridine to neutralize the liberated HCl. researchgate.netnih.gov

The general reaction is as follows: C₁₀H₇COCH₃ + NH₂OH·HCl → C₁₀H₇C(=NOH)CH₃ + HCl + H₂O

Modern variations of this method focus on environmentally benign or more efficient conditions. These can include solvent-free "grindstone" chemistry, where the reactants are ground together, sometimes with a catalyst like Bi₂O₃, to yield the product. nih.gov Other approaches utilize aqueous media with catalysts like Hyamine® to facilitate the reaction at ambient temperatures, offering high yields and simpler workup procedures. yccskarad.com Regardless of the specific conditions, the fundamental reaction remains the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond characteristic of an oxime. ijprajournal.com

Precursor Chemistry and Intermediate Generation

The key precursor for the synthesis of this compound is the ketone 1-(naphthalen-1-yl)ethanone . This compound, also known as 1'-acetonaphthone or methyl 1-naphthyl ketone, is a solid at room temperature and serves as the electrophilic substrate in the oximation reaction. nist.gov The generation and purity of this precursor are critical for achieving a high yield of the desired oxime.

Table 1: Properties of the Precursor 1-(Naphthalen-1-yl)ethanone

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀O |

| Molecular Weight | 170.21 g/mol |

| CAS Number | 941-98-0 |

| Synonyms | 1'-Acetonaphthone, 1-Acetylnaphthalene, Methyl 1-naphthyl ketone |

The synthesis of 1-(naphthalen-1-yl)ethanone itself is typically achieved via Friedel-Crafts acylation of naphthalene (B1677914) using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. This electrophilic aromatic substitution reaction attaches the acetyl group to the naphthalene ring, primarily at the 1-position, to generate the necessary ketone precursor.

Stereoselective Synthesis and Isomeric Control

Like many oximes derived from unsymmetrical ketones, this compound can exist as two geometric stereoisomers, designated as (E) and (Z). The hydroxyl group (-OH) can be positioned either syn or anti to a specific group attached to the carbon atom. For ketoximes, the (E)/(Z) nomenclature is used to describe the orientation of the hydroxyl group relative to the higher-priority substituent on the carbon.

Formation and Separation of (E)- and (Z)-Isomers

Classical synthesis methods, such as the reaction with hydroxylamine hydrochloride, typically produce a mixture of the (E) and (Z) isomers. researchgate.net The ratio of these isomers can vary depending on the reaction conditions. The existence of the (Z)-isomer of this compound is well-documented, with a specific CAS Number assigned to this configuration. pharmaffiliates.com

Table 2: Identified Isomer of this compound

| Isomer | CAS Number | Molecular Formula | Molecular Weight |

|---|

| (Z)-1-(Naphthalen-1-yl)ethanone oxime | 100485-59-4 | C₁₂H₁₁NO | 185.22 g/mol |

The separation of these isomers is often necessary for specific applications and is typically achieved using standard chromatographic techniques. researchgate.net For related compounds like 1-indanone oxime, preparative Thin-Layer Chromatography (TLC) has been successfully employed to isolate the pure (E) and (Z) forms. orgsyn.org Similar chromatographic methods can be applied to separate the isomers of this compound.

Strategies for Preferential Isomer Formation

Achieving stereoselectivity in oxime synthesis to preferentially form one isomer over the other is a significant goal. While classical methods often yield mixtures, specific synthetic routes can be designed to favor the formation of either the (E) or (Z) isomer. For some oxime derivatives, clever synthetic designs have allowed for the highly selective synthesis of either the (E) or (Z) isomer with yields exceeding 90%. These methods often involve carefully chosen reagents and reaction pathways that sterically or electronically favor the formation of one geometric arrangement over the other. Highly stereoselective conversions of carbonyl compounds to their corresponding oximes have also been reported using specific catalysts under mild conditions. researchgate.net

Asymmetric Synthesis Approaches Utilizing Related Oximes

While this compound itself is achiral, the principles of asymmetric synthesis are highly relevant in the broader context of oxime chemistry, particularly when chiral auxiliaries or reagents are involved. Research into related chiral oxime ethers demonstrates their utility as intermediates in asymmetric synthesis. rsc.org

In these approaches, a chiral oxime ether is reacted with an organometallic reagent. The stereocenter on the oxime ether directs the addition of the reagent, leading to the highly stereoselective formation of new chiral centers in the product hydroxylamines. These chiral intermediates can then be used in subsequent reactions, such as ring-closing metathesis, to produce complex chiral nitrogen-containing heterocycles like piperidines. rsc.org This highlights the value of oxime functionalities as platforms for stereocontrolled transformations in the synthesis of complex molecules.

Novel Synthetic Methodologies

Recent advancements in organic synthesis have led to the development of more efficient, environmentally friendly, and versatile methods for preparing oximes and their derivatives. These novel methodologies focus on improving reaction conditions, minimizing waste, and expanding the scope of accessible compounds. Innovations include the use of catalysts to accelerate oxime formation, the design of one-pot procedures that combine multiple synthetic steps, and the development of room-temperature techniques that reduce energy consumption.

Catalytic Approaches to Oxime Formation

The formation of oximes from ketones or aldehydes is a fundamental transformation in organic chemistry. While traditionally performed by refluxing the carbonyl compound with hydroxylamine hydrochloride and a base like pyridine, modern approaches seek to improve this process through catalysis. researchgate.net Transition metal-catalyzed methods have been explored for their ability to facilitate the fragmentation of the N–O bond in oximes for further reactions. nsf.gov For instance, copper(I) salts have been used in combination with secondary amines or ammonium salts to catalyze the condensation of O-acetyl oximes with α,β-unsaturated aldehydes. orgsyn.org Another approach involves the use of a porous multifunctional metal-organic framework (MOF) based on zirconium as an effective catalyst in one-pot Mannich sequences involving aromatic aldehydes and acetophenone derivatives. rsc.org These catalytic systems aim to offer milder reaction conditions, shorter reaction times, and improved yields compared to classical methods. researchgate.netrsc.org

One-Pot Synthesis Protocols

"Pot economy" is a principle in organic synthesis that aims to minimize the number of separate reaction and purification steps, thereby saving time, resources, and reducing waste. semanticscholar.org One-pot synthesis, where reactants are subjected to successive chemical transformations in a single reactor, is a prime example of this principle. semanticscholar.orgnih.gov

For the synthesis of oxime ethers, one-pot procedures have been developed that circumvent the need to isolate the intermediate oxime. jocpr.com These protocols typically involve reacting a ketone or aldehyde with hydroxylamine hydrochloride and an alkylating agent in the presence of a base, all in a single vessel. jocpr.comresearchgate.net For example, oxime ethers have been successfully synthesized in a one-pot reaction from benzaldehyde or acetophenone, hydroxylamine hydrochloride, potassium hydroxide, and various alkyl halides in an aqueous dimethyl sulfoxide (DMSO) solution. researchgate.net These reactions are often rapid, with completion times ranging from 15 to 50 minutes and yielding products in the range of 80–96%. researchgate.net The use of anhydrous potassium carbonate as a base in tetrahydrofuran (THF) has also been reported for the one-pot synthesis of α,β-unsaturated aldoxime ethers, with reactions completing in about an hour and providing yields of 75% to 82%. jocpr.com Such one-pot methods offer significant advantages in terms of operational simplicity and efficiency over traditional two-step procedures. jocpr.com

Room-Temperature Synthesis Techniques for Oxime Ethers

A significant advancement in the synthesis of oxime ethers is the development of methods that proceed efficiently at room temperature, aligning with the principles of green chemistry by avoiding the need for heating or cooling. nih.govresearchgate.net One particularly effective technique involves the use of a "super base," specifically pulverized potassium hydroxide (KOH) in DMSO. nih.gov This method facilitates the reaction of oximes with various chlorides (including alkyl, functionalized alkyl, and benzyl chlorides) at ambient temperature. nih.govresearchgate.net

In this procedure, the oxime and a stoichiometric amount of the corresponding chloride are dissolved in DMSO containing a catalytic amount of potassium iodide (KI), and then an excess of powdered KOH is added. nih.gov The reaction mixture is stirred vigorously, leading to the formation of the desired oxime ether. nih.gov This approach is notable for its rapid reaction times, which can range from just two minutes to three hours, and for producing high yields of pure products without the need for chromatographic separation. nih.govresearchgate.net The efficiency of this method is demonstrated by the successful synthesis of 24 different oxime ethers from four distinct oximes and six different chlorides. nih.gov The avoidance of heating and the elimination of purification steps make this a highly attractive, environmentally friendly, and scalable method for preparing oxime ethers. nih.govresearchgate.net

Table 1: Reaction Times and Yields for Room-Temperature Synthesis of Oxime Ethers Using KOH/DMSO This table presents a selection of results from the room-temperature synthesis of various oxime ethers. The data is based on the methodology described in the literature where different oximes (1-4) were reacted with various chlorides (a-f) in the presence of pulverized KOH in DMSO. nih.gov

| Oxime Reactant | Chloride Reactant | Reaction Time (h) | Product Yield (%) |

| 1 | a | 1.0 | 92 |

| 1 | b | 1.5 | 95 |

| 2 | a | 0.5 | 94 |

| 2 | b | 1.0 | 96 |

| 3 | c | 0.03 | 98 |

| 3 | d | 0.5 | 98 |

| 4 | e | 2.0 | 90 |

| 4 | f | 3.0 | 91 |

Structural Characterization and Elucidation Techniques

Spectroscopic Analysis Methodologies

Spectroscopy is a cornerstone in the characterization of 1-(Naphthalen-1-yl)ethanone oxime, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: In the proton NMR spectrum, specific signals reveal the arrangement of hydrogen atoms. The aromatic protons on the naphthalene (B1677914) ring typically appear as a complex multiplet in the range of δ 7.40-8.00 ppm. The methyl protons (CH₃) adjacent to the oxime group show a characteristic singlet at approximately δ 2.3-2.4 ppm. The hydroxyl proton (-OH) of the oxime group is often observed as a broad singlet, which can vary in chemical shift depending on concentration and solvent.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon skeleton. The carbon atom of the C=N oxime bond is typically found in the δ 155-165 ppm region. The methyl carbon gives a signal in the upfield region, around δ 12-15 ppm. The carbons of the naphthalene ring produce a series of signals in the aromatic region, generally between δ 125-135 ppm.

Interactive Data Table: NMR Spectral Data for this compound Analogues

| Technique | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | Aromatic (Ar-H) | 7.40 - 8.00 (m) |

| ¹H NMR | Methyl (CH₃) | 2.3 - 2.4 (s) |

| ¹H NMR | Oxime (-OH) | ~9.8 (br s) |

| ¹³C NMR | C=N (Oxime) | 155 - 165 |

| ¹³C NMR | Naphthalene (Ar-C) | 125 - 135 |

| ¹³C NMR | Methyl (CH₃) | 12 - 15 |

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Oxime) | Stretching, H-bonded | 3100 - 3500 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=N (Oxime) | Stretching | 1620 - 1680 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the compound, confirming its molecular weight and offering clues to its structure through fragmentation patterns. For this compound, with a molecular formula of C₁₂H₁₁NO, the expected molecular ion peak [M]⁺ would be observed at an m/z of approximately 185.22. nih.govchemicalbook.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. orgsyn.org

X-ray Single Crystal Diffraction for Solid-State Structure Determination

Advanced Analytical Techniques for Purity and Isomeric Ratio Assessment

The purity and isomeric composition of this compound are critical parameters, often assessed by chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the compound, with commercial batches often specified at purities of 95% or higher. lab-chemicals.comanaxlab.com HPLC can also be employed to separate and quantify the (E) and (Z) isomers of the oxime, which arise from the restricted rotation around the C=N double bond. The ratio of these stereoisomers can be crucial for the material's intended application and is a key quality control metric.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict the molecular geometry of compounds. By employing methods like the B3LYP functional with a 6-311G(d,p) basis set, researchers can calculate the optimized ground-state geometry of molecules like 1-(Naphthalen-1-yl)ethanone oxime. researchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles.

While specific DFT data for this compound is not prevalent in published literature, studies on analogous compounds, such as oxime derivatives of 1-(naphthalene-2-yl)ethanone, demonstrate the power of this method. researchgate.net For these related molecules, DFT calculations have been used to compare the computationally derived molecular geometry with data obtained from X-ray crystallography, often showing a high degree of correlation. researchgate.net The optimized structure helps in understanding the spatial arrangement of the naphthalene (B1677914) ring relative to the ethanone (B97240) oxime side chain.

Table 1: Representative Geometric Parameters from DFT Calculations for an Analogous Naphthyl Ketoxime Derivative Note: The following data is for a related compound, 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-butyl oxime, and serves to illustrate the type of parameters obtained through DFT calculations. researchgate.net

| Parameter | Bond/Angle | Calculated Value (DFT) |

| Bond Length | C=N | ~1.29 Å |

| N-O | ~1.41 Å | |

| C-C (Naphthyl-C=N) | ~1.48 Å | |

| Bond Angle | C-C=N | ~115° |

| C=N-O | ~111° | |

| Dihedral Angle | C-C-C=N | Varies with conformation |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a critical tool for identifying the reactive sites within a molecule. nih.gov The MEP map illustrates the charge distribution and is used to predict regions susceptible to electrophilic and nucleophilic attack. biointerfaceresearch.com The potential values are represented by different colors: red indicates regions of high electron density (negative potential, prone to electrophilic attack), while blue signifies regions of low electron density (positive potential, prone to nucleophilic attack). nih.govbiointerfaceresearch.com Green and yellow represent areas with near-zero or intermediate potential. biointerfaceresearch.com

For this compound, the MEP map would be expected to show the most negative potential (red) concentrated around the electronegative oxygen and nitrogen atoms of the oxime functional group. These sites represent the most likely centers for interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential (blue), making it a likely site for nucleophilic interaction. The aromatic naphthalene ring typically shows a mix of negative potential above and below the plane of the rings and neutral or slightly positive potential around the hydrogen atoms. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as the electron-donating orbital, defining the molecule's nucleophilicity, while the LUMO is the electron-accepting orbital, governing its electrophilicity. youtube.comrsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. biointerfaceresearch.com

In studies of related oxime ether derivatives, HOMO-LUMO energy gaps have been calculated to be in the range of 1.38 to 3.21 eV. biointerfaceresearch.com Analysis of the FMOs for this compound would likely show the HOMO density concentrated on the oxime group and parts of the naphthalene ring, while the LUMO would be distributed over the C=N bond and the aromatic system. These orbitals are key to understanding charge transfer possibilities within the molecule. biointerfaceresearch.com

Table 2: Key Quantum Chemical Descriptors Derived from FMO Analysis This table illustrates the types of descriptors calculated from HOMO and LUMO energies.

| Descriptor | Formula | Significance |

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. biointerfaceresearch.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Measure of the power to attract electrons. |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. biointerfaceresearch.com |

In Silico Predictions and Modeling

In silico studies use computational methods to predict the properties of a molecule, including its potential biological activity, without conducting laboratory experiments. Molecular docking is a prominent in silico technique that models the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. nih.gov This method helps predict the binding affinity and orientation of the ligand in the active site of the protein, providing clues about its potential as a pharmacological agent.

Another aspect of in silico modeling is the prediction of drug-likeness, often assessed using frameworks like Lipinski's Rule of Five. These rules evaluate physicochemical properties to determine if a compound is likely to have good oral bioavailability.

Table 3: Predicted Drug-Likeness Properties for this compound Based on the structure from PubChem (CID 349681) and standard predictive rules. nih.govsci-hub.se

| Property | Value | Lipinski's Rule (Threshold) | Compliance |

| Molecular Weight | 185.23 g/mol | ≤ 500 | Yes |

| Log P (octanol-water partition) | ~2.5-3.0 (estimated) | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (the -OH group) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (the N and O atoms) | ≤ 10 | Yes |

The compliance of this compound with these rules suggests it possesses physicochemical properties favorable for a potential orally administered drug. sci-hub.se

Conformational Analysis and Tautomerism Investigations

Conformational analysis of this compound primarily concerns the stereochemistry around the carbon-nitrogen double bond (C=N). Due to the restricted rotation around this bond, oximes can exist as geometric isomers, designated as (E) and (Z). pharmaffiliates.comanaxlab.com

In the (E)-isomer , the hydroxyl (-OH) group is positioned trans (opposite side) to the larger substituent on the carbon atom (the naphthalen-1-yl group).

In the (Z)-isomer , the hydroxyl group is cis (same side) to the naphthalen-1-yl group. pharmaffiliates.com

These two isomers have different spatial arrangements and, consequently, can exhibit different physical, chemical, and biological properties. Computational methods can be used to calculate the relative energies of the (E) and (Z) isomers to predict which one is more stable.

Tautomerism, the interconversion of structural isomers, is also a theoretical possibility. For oximes, the most relevant form is the nitroso tautomer. However, for most simple ketoximes, the equilibrium lies heavily in favor of the oxime form, and the nitroso tautomer is generally not a significant species under normal conditions.

Reactivity and Reaction Mechanisms

Nucleophilic Reactions Involving the Oxime Moiety

The oxime group (C=N-OH) in 1-(naphthalen-1-yl)ethanone oxime is an ambidentate nucleophile, meaning it can react at either the nitrogen or the oxygen atom. acs.org The lone pair of electrons on both atoms allows for attack by various electrophiles.

Alkylation reactions, for instance, can occur on either the oxygen or nitrogen atom of the oxime. Typically, O-alkylation is the favored pathway, leading to the formation of oxime ethers. acs.orgnih.gov This preference is influenced by factors such as the nature of the alkylating agent, the solvent, and the reaction conditions. The synthesis of O-alkylated oxime ethers of similar structures has been achieved through the reaction of the corresponding oxime with various alkyl halides in the presence of a base like sodium ethoxide. sci-hub.se

The nucleophilicity of the oxime is a key aspect of its reactivity, enabling the introduction of a wide range of functional groups and the synthesis of diverse derivatives.

Rearrangement Reactions (e.g., Beckmann Rearrangement)

This compound, being a ketoxime, is susceptible to the Beckmann rearrangement, an acid-catalyzed transformation of an oxime into an amide. masterorganicchemistry.comwikipedia.org This reaction is a cornerstone in organic synthesis for the production of amides and lactams from cyclic oximes. wikipedia.orgorganicreactions.org

The mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org This is followed by a concerted migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.orgbdu.ac.in In the case of this compound, this would involve the migration of either the naphthyl group or the methyl group. The stereochemistry of the oxime (E or Z isomer) dictates which group migrates. The subsequent attack of water on the resulting nitrilium ion leads to the formation of an imidate, which then tautomerizes to the final amide product. bdu.ac.in

A variety of acidic catalysts can be employed to facilitate this rearrangement, including strong acids like sulfuric acid and polyphosphoric acid, as well as other reagents like tosyl chloride and phosphorus pentachloride. wikipedia.org The choice of catalyst and reaction conditions can significantly influence the reaction's outcome and efficiency.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)

The oxime functionality can participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions. rsc.orgwikipedia.org In these reactions, the oxime or a derivative, such as a nitrile oxide, acts as a 1,3-dipole and reacts with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgnumberanalytics.com

Nitrile oxides can be generated in situ from aldoximes through oxidation. organic-chemistry.org These reactive intermediates readily undergo [3+2] cycloaddition with dipolarophiles to yield isoxazolines or isoxazoles. wikipedia.orgrsc.org For instance, the reaction of a nitrile oxide with an alkene produces an isoxazoline, which can be a valuable synthetic intermediate. wikipedia.org

The regioselectivity and stereoselectivity of these cycloadditions are key features, often providing a high degree of control over the structure of the resulting heterocyclic product. numberanalytics.com The reaction of 2-hydroxy-1-naphthaldehyde (B42665) oxime, a related naphthalenic oxime, has been shown to undergo a self-cycloaddition to form a complex spiro adduct. d-nb.info This highlights the potential for intricate molecular architectures to be assembled through cycloaddition pathways involving naphthalenic oximes.

Metal-Mediated and Metal-Catalyzed Transformations

Transition metals play a crucial role in a wide array of transformations involving oximes and their derivatives. acs.orgnih.gov These reactions often proceed through mechanisms involving the activation of C-H or N-O bonds, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. researchgate.netresearchgate.net

Hydrogenation and Reduction Pathways

The reduction of the oxime group in this compound is a direct route to the corresponding primary amine, 1-(naphthalen-1-yl)ethanamine. chemicalbook.combldpharm.com This transformation is of significant industrial importance for the synthesis of chiral amines, which are valuable building blocks in pharmaceuticals.

Catalytic hydrogenation is a common method for this reduction. Various metal catalysts, such as Raney Nickel, can be used in conjunction with a hydrogen source like hydrogen gas or through catalytic transfer hydrogenation with a hydrogen donor like 2-propanol. utc.edu In some cases, the reduction of a ketoxime can proceed through an imine intermediate, which is then further reduced to the amine. utc.edu

Asymmetric catalytic reduction has been successfully employed for the synthesis of enantiomerically pure (R)-(+)- and (S)-(-)-1-(1-naphthyl)ethylamine from this compound. google.com This is achieved using chiral ruthenium catalysts, demonstrating the high level of stereochemical control possible in these metal-catalyzed reductions. google.com The table below summarizes some of the reported methods for the reduction of this compound.

| Catalyst/Reagent | Product | Yield | Chiral Purity (ee) | Reference |

| Chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethyl ammonia} (p-cymene)ruthenium(II) / Ammonium formate | (R)-(+)-1-(1-Naphthyl)ethylamine | 90% | 96% | google.com |

| Chlorine{(1S,2S)-(+)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II) / Ammonium formate | (S)-(-)-1-(1-Naphthyl)ethylamine | 90% | 96% | google.com |

| Raney Nickel / 2-propanol | 2-Octanamine (from 2-octanone (B155638) oxime) | 83% | N/A | utc.edu |

Carbon-Carbon Bond Activation and Coupling Reactions

Transition metal catalysis can facilitate the activation of otherwise inert C-C bonds. nih.gov While specific examples involving the direct C-C bond activation of this compound are not prevalent in the provided search results, the general principles of such reactions are well-established for related systems. For instance, rhodium-catalyzed C-C bond activation of aryl ketones has been achieved with the assistance of directing groups. nih.gov

Reductive Cyclization Dimerization

Metal-catalyzed reactions can also lead to the formation of cyclic products through cyclization pathways. For instance, palladium-catalyzed cyclization of olefinic oxime derivatives can produce a variety of nitrogen-containing heterocycles. researchgate.net These reactions often proceed via the formation of an alkylideneaminopalladium species. researchgate.net

Furthermore, iron-catalyzed carbonylative cyclization of unsaturated aromatic oxime esters with amines has been developed to synthesize functionalized β-homoproline amide derivatives. rsc.org This process involves an iminyl radical-mediated intramolecular cyclization. rsc.org While not a direct dimerization, these examples showcase the potential for metal-catalyzed cyclizations of oxime derivatives to build complex cyclic structures. Copper-catalyzed Heck-like cyclizations of oxime esters have also been described, proceeding through an iminyl radical intermediate. rsc.orgrsc.org

Radical Intermediates in Chemical Transformations

The chemical transformations of this compound can proceed through pathways involving radical intermediates, particularly the corresponding iminoxyl radical. These highly reactive species are central to various synthetic applications, including photopolymerization and carbon-oxygen bond formation. The generation and subsequent reactions of these radicals are influenced by factors such as the method of initiation (e.g., photolysis or chemical oxidation) and the surrounding chemical environment.

Research into naphthalene-based oxime esters, which are derivatives of this compound, has shed light on the formation of radical intermediates upon UV irradiation. nih.govmdpi.com These compounds function as Type I photoinitiators, where the primary photochemical event is the cleavage of the labile N-O bond. nih.gov This homolytic cleavage results in the formation of two radical species: a naphthalenyl-based iminyl radical and an acyl radical.

The general scheme for the photolytically induced formation of radical intermediates from a this compound derivative (an oxime ester in this case) can be represented as follows:

The efficiency of radical generation and subsequent reactions can be influenced by the substitution pattern on the naphthalene (B1677914) ring. For instance, studies on different naphthalene-based oxime esters have shown variations in their photoinitiation capabilities for the polymerization of monomers like trimethylolpropane (B17298) triacrylate (TMPTA). nih.gov

Iminoxyl radicals, the key intermediates derived from oximes, are a class of N-oxyl radicals where the radical center is on the nitrogen-oxygen fragment (C=N-O•). beilstein-journals.orgnih.gov These radicals can be generated not only by photolysis but also through oxidation using various reagents or via the formation of electron donor-acceptor (EDA) complexes. researchgate.net Once formed, the iminoxyl radical of this compound can participate in several types of chemical transformations.

One significant reaction pathway for iminoxyl radicals is intermolecular cross-dehydrogenative C-O coupling. researchgate.net In a general sense, an iminoxyl radical can react with other organic molecules, such as ketones or esters, to form a new carbon-oxygen bond. This process typically involves the abstraction of a hydrogen atom from the substrate by another radical species present in the reaction mixture, followed by the coupling of the resulting carbon-centered radical with the iminoxyl radical. nih.gov

The table below summarizes the types of radical intermediates formed from this compound derivatives and their potential subsequent reactions, based on general principles of oxime radical chemistry and specific studies on related compounds.

| Precursor | Method of Radical Generation | Radical Intermediate(s) | Subsequent Transformation(s) |

| This compound ester | Photolysis (UV or LED irradiation) | 1-(Naphthalen-1-yl)ethaniminyl radical, Acyl radical | Initiation of free-radical polymerization (e.g., of acrylates) nih.gov |

| This compound | Oxidation (e.g., with KMnO₄, Mn(OAc)₃) | 1-(Naphthalen-1-yl)ethaniminoxyl radical | Intermolecular C-O coupling with dicarbonyl compounds beilstein-journals.org |

| This compound | EDA complex formation (e.g., with a perfluoroalkyl iodide) | 1-(Naphthalen-1-yl)ethaniminoxyl radical | Cross-dehydrogenative C-O coupling with ketones, esters, or acetonitrile (B52724) nih.govresearchgate.net |

The reactivity of the iminoxyl radical is characterized by the delocalization of the unpaired electron between the nitrogen and oxygen atoms. This dual reactivity allows it to form either C-N or C-O bonds in its reactions. nih.gov The specific outcome of the reaction depends on the nature of the other reactants and the reaction conditions.

In the context of photopolymerization, the photophysical properties of the naphthalene moiety play a crucial role. The naphthalene chromophore can absorb light and transfer the energy to initiate the N-O bond cleavage. The quantum yield of this process can be influenced by factors such as the substitution on the naphthalene ring (e.g., the presence of a methoxy (B1213986) group) and whether the reaction proceeds through a singlet or triplet excited state. mdpi.com

The following table presents data from a study on the photopolymerization of trimethylolpropane triacrylate (TMPTA) initiated by different naphthalene-based oxime esters under UV and 405 nm LED light, illustrating the influence of the naphthalene substitution pattern on the efficiency of the radical-mediated process. nih.gov

| Photoinitiator | Substitution on Naphthalene Ring | Final Conversion Efficiency (UV) | Final Conversion Efficiency (405 nm LED) |

| NA-1 | 2-Naphthyl | - | - |

| NA-2 | 1-Naphthyl | Poorer than NA-1 | - |

| NA-3 | 1-Naphthyl with o-methoxy group | 46% | 41% |

| NA-4 | 1-Naphthyl with p-methoxy group | - | - |

*Data extracted from a study on naphthalene-based oxime esters as Type I photoinitiators. The specific values for NA-1, NA-2, and NA-4 were not fully detailed in the provided abstract in a comparable format but were used for a comparative discussion. nih.gov

Applications in Advanced Organic Synthesis and Precursor Chemistry

Role as Chiral Precursors in Asymmetric Synthesis

1-(Naphthalen-1-yl)ethanone oxime serves as a crucial prochiral substrate for the synthesis of optically active amines. The reduction of the oxime functionality can be achieved using various catalytic systems, leading to the formation of chiral amines with high enantioselectivity. One notable method involves the use of lipase (B570770) and palladium catalysis in the presence of an acyl donor and hydrogen gas. organic-chemistry.org This chemoenzymatic approach allows for the production of optically active acetylated amines from prochiral ketoximes like this compound. organic-chemistry.org

The resulting chiral 1-(naphthalen-1-yl)ethylamines are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. For instance, (R)-(+)-1-(1-Naphthyl)ethylamine is a downstream product that can be synthesized from this compound. chemsrc.com The ability to selectively produce a specific enantiomer is of paramount importance in drug development, where the biological activity often resides in only one of the two enantiomeric forms. The application of biocatalysis, particularly with transaminase enzymes, has further revolutionized the synthesis of chiral amines from ketones, offering an efficient and environmentally friendly alternative to traditional chemical methods. researchgate.netscilit.com

Table 1: Examples of Chiral Amines Derived from this compound

| Chiral Amine | CAS Number | Significance |

|---|---|---|

| (R)-(+)-1-(1-Naphthyl)ethylamine | 3886-70-2 | Key chiral building block in pharmaceutical synthesis. chemsrc.com |

| (S)-(-)-1-(1-Naphthyl)ethylamine | 10420-89-0 | Enantiomer used for stereoselective synthesis. chemsrc.com |

Building Blocks for Complex Molecular Architectures

The rigid and planar naphthalene (B1677914) moiety combined with the reactive oxime group makes this compound an excellent starting material for the construction of complex molecular architectures. Its structure provides a scaffold upon which additional rings and functional groups can be systematically added. This is particularly evident in the design and synthesis of novel organic materials and supramolecular assemblies. nih.gov

The ability to introduce various substituents onto the naphthalene ring or to further functionalize the oxime group allows for the fine-tuning of the molecule's electronic and steric properties. This modularity is a key advantage in creating tailored molecules for specific applications, such as in materials science where the precise arrangement of atoms dictates the material's properties. nih.gov

Intermediates in the Synthesis of Functionalized Amines

The reduction of the oxime group in this compound is a fundamental transformation that provides access to a wide range of functionalized primary amines. derpharmachemica.com Various reduction methods can be employed, including catalytic hydrogenation and the use of hydride reagents like lithium aluminum hydride (LiAlH4). organic-chemistry.orglibretexts.org These methods efficiently convert the C=N-OH group into a primary amine (-CH-NH2).

Reductive amination, a process that involves the in-situ formation of an imine or oxime followed by reduction, is a powerful tool for amine synthesis. libretexts.orgorganic-chemistry.org this compound can be considered a stable intermediate in this process, which can be isolated and then reduced in a separate step to yield the corresponding amine. derpharmachemica.com This two-step approach often allows for better control and purification of the final amine product. The resulting 1-(naphthalen-1-yl)ethanamine and its derivatives are important intermediates for various chemical industries. pharmaffiliates.com

Table 2: Methods for the Synthesis of Amines from Oximes

| Method | Reducing Agent | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H2/Catalyst (e.g., Pd, Ni) | Widely used industrial process. |

| Hydride Reduction | LiAlH4, NaBH4 | Effective for small-scale laboratory synthesis. libretexts.org |

| Reductive Amination | Various (e.g., NaBH3CN, H2/Ni) | One-pot synthesis from a ketone and ammonia (B1221849) source. libretexts.orgorganic-chemistry.org |

| Chemoenzymatic Reduction | Lipase/Palladium | Provides access to optically active amines. organic-chemistry.org |

Precursors for Heterocyclic Compound Synthesis

Oximes are well-established precursors for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. clockss.org this compound, with its reactive oxime functionality, can participate in various cyclization reactions to form heterocycles such as isoxazoles, pyrroles, and pyridines. clockss.org

For example, the Beckmann rearrangement of ketoximes can lead to the formation of amides, which are themselves precursors to various heterocyclic systems. Additionally, the reaction of the oxime with different reagents can initiate cyclization cascades, resulting in the formation of complex polycyclic structures incorporating the naphthalene ring. The synthesis of pyrazole (B372694) derivatives from oxime ethers is another example of the utility of oximes in creating five-membered heterocyclic rings. mdpi.com The wide variety of available reactions makes this compound a valuable starting material for medicinal chemists and those involved in the discovery of new biologically active molecules. nih.gov

Ligand Design and Coordination Chemistry

The nitrogen and oxygen atoms of the oxime group in this compound are excellent donor atoms for coordinating with metal ions. kuey.net This property makes it a valuable component in the design of polydentate ligands for coordination chemistry. rsc.org By incorporating other donor groups into the molecule, ligands with specific coordination geometries and electronic properties can be synthesized.

These ligands can then be used to form metal complexes with a variety of transition metals. The resulting complexes have potential applications in catalysis, materials science, and as models for biological systems. researchgate.net The ability of the oxime group to act as a bridging ligand, connecting multiple metal centers, further expands its utility in the construction of polynuclear complexes and coordination polymers. kuey.net The study of such complexes provides fundamental insights into bonding, structure, and reactivity in inorganic chemistry. kuey.netresearchgate.net

Derivatives and Structural Analogues of 1 Naphthalen 1 Yl Ethanone Oxime

Oxime Ether Derivatives

Oxime ethers of 1-(naphthalen-1-yl)ethanone oxime are primarily synthesized through the O-alkylation or O-arylalkylation of the parent oxime. These derivatives have been a subject of interest due to their potential applications in various fields of chemistry.

Synthesis of O-Alkyl and O-Arylalkyl Substituted Derivatives

The synthesis of O-alkyl and O-arylalkyl substituted derivatives of naphthalenyl ethanone (B97240) oximes is a well-established process. The general method involves the reaction of the parent oxime with various alkyl or arylalkyl halides in the presence of a base. nih.govnih.gov

In related studies involving the analogous compound 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime (nafimidone oxime), O-alkylation has been successfully achieved using a variety of alkyl halides. nih.gov Similarly, O-alkyl and O-arylalkyl ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime have been prepared through the O-alkylation of the oxime with different alkyl halides. nih.gov The reaction typically proceeds by converting the oxime into its more nucleophilic oximate anion with a suitable base, which then undergoes a nucleophilic substitution reaction with the halide.

A general synthetic scheme for the preparation of these derivatives is as follows:

Scheme 1: General Synthesis of O-Alkyl and O-Arylalkyl Derivatives of Naphthalenyl Ethanone Oxime

[Naphthyl]-C(=NOH)-CH3 + Base → [Naphthyl]-C(=NO⁻)-CH3 + HB⁺

[Naphthyl]-C(=NO⁻)-CH3 + R-X → [Naphthyl]-C(=NOR)-CH3 + X⁻

Where [Naphthyl] can be naphthalen-1-yl or a substituted naphthalenyl group, R represents an alkyl or arylalkyl group, and X is a halogen.

The table below summarizes various O-substituted oxime ether derivatives synthesized from analogous 2-naphthyl systems, which provides a strong indication of the synthetic possibilities for this compound.

| Parent Oxime | Reagent (R-X) | Derivative Type | Reference |

| 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime | Various alkyl halides | O-Alkyl ethers | nih.gov |

| 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime | Various alkyl halides | O-Alkyl ethers | nih.gov |

| 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime | Various arylalkyl halides | O-Arylalkyl ethers | nih.gov |

Investigation of Structural Effects on Chemical Behavior

For instance, in a series of 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime ethers, the O-alkyl substituted derivatives were found to be more active in anticonvulsant and antimicrobial screenings compared to their O-arylalkyl counterparts. nih.gov A similar trend was observed with derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone, where the majority of O-alkyl substituted oxime ethers displayed both anticonvulsant and antimicrobial properties, while the O-arylalkyl substituted compounds were largely inactive. nih.gov

These findings suggest that the steric and electronic properties of the O-substituent play a crucial role in the molecule's interaction with biological targets. The increased lipophilicity and conformational flexibility of the O-alkyl chains may contribute to their enhanced activity profiles in these specific assays. Further research is needed to fully elucidate the structural effects on the chemical reactivity and stability of these derivatives.

Oxime Ester Derivatives

Oxime esters represent another significant class of derivatives of this compound. These compounds are typically synthesized by reacting the parent oxime with an appropriate acyl chloride or anhydride (B1165640).

Research on the closely related 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime (nafimidone oxime) has led to the synthesis of a variety of novel oxime ester derivatives. nih.gov In one study, twenty-three new oxime ester derivatives of nafimidone (B1677899) were synthesized and evaluated. The study found that alkyl and arylalkyl oxime ester derivatives were generally more active in anticonvulsant tests than the corresponding aryl oxime ester derivatives, highlighting the influence of the ester substituent on the compound's properties. nih.gov

The synthesis of these esters follows a standard esterification protocol, where the hydroxyl group of the oxime attacks the carbonyl carbon of the acylating agent.

The table below provides examples of oxime ester derivatives synthesized from a 2-naphthyl analogue.

| Parent Oxime | Acylating Agent | Derivative Type | Reference |

| 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime | Various alkyl and aryl acyl chlorides | O-Alkyl and O-Aryl oxime esters | nih.gov |

Derivatives Incorporating Heterocyclic Moieties

The incorporation of heterocyclic rings into the structure of this compound can lead to novel compounds with unique chemical properties. Pyrazole (B372694) and imidazole (B134444) are two such heterocyclic systems that have been successfully integrated into analogous structures.

Pyrazole-Containing Analogues

The synthesis of pyrazole-containing analogues often involves the use of pyrazole-substituted starting materials. For example, 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone has been used as a precursor to synthesize the corresponding oxime and its ether derivatives. mdpi.com

In a relevant study, a series of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives were synthesized. mdpi.com This work demonstrates a viable synthetic route to pyrazole-containing analogues of the title compound. The general approach involves the reaction of a pyrazole-substituted ketone with hydroxylamine (B1172632) to form the oxime, followed by alkylation to yield the ether derivatives. researchgate.net

| Precursor Ketone | Derivative Type | Key Feature | Reference |

| 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone | Oxime ethers | Contains a 3,5-dimethylpyrazole (B48361) moiety | mdpi.com |

Imidazole-Containing Analogues

Imidazole-containing analogues of this compound are well-represented in the scientific literature, largely through studies on the anticonvulsant agent nafimidone and its derivatives. nih.govnih.gov Nafimidone is 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone, and its oxime and subsequent ether and ester derivatives have been extensively studied.

| Precursor Ketone | Derivative Type | Key Feature | Reference |

| 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone (Nafimidone) | Oxime, Oxime ethers, Oxime esters | Contains an imidazole moiety | nih.govnih.gov |

Triazole-Containing Analogues

The integration of a triazole ring into the molecular framework of this compound derivatives has been a subject of synthetic exploration. These analogues are of interest due to the unique chemical properties imparted by the triazole moiety. The synthesis of such compounds often involves multi-step reaction sequences, beginning with a functionalized naphthalene (B1677914) precursor.

A notable synthetic route involves the preparation of 1,2,3-triazole naphthaldehyde compounds, which can then be converted to their corresponding oxime derivatives. nih.gov This process typically starts with the propargylation of a hydroxynaphthaldehyde, followed by a Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction," with various organic azides. The resulting triazole-naphthaldehyde intermediates are then reacted with hydroxylamine to yield the final oxime products. nih.gov

The structures of these triazole-containing analogues have been characterized using various analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis. nih.gov In some cases, single-crystal X-ray crystallography has been employed to provide definitive structural elucidation of these complex molecules. nih.gov

For instance, a series of 2-((1-substituted-1H-1,2,3-triazol-4-yl)methoxy)-naphthaldehyde compounds and their subsequent oxime derivatives have been synthesized and characterized. nih.gov The substitution pattern on the triazole ring can be varied by employing different organic azides in the cycloaddition step. This modularity allows for the generation of a library of analogues with diverse structural features.

The table below summarizes a selection of synthesized triazole-naphthaldehyde compounds and their corresponding oximes.

| Compound ID | Precursor | Final Oxime Derivative |

| 1a-1f | 2-((1-substituted-1H-1,2,3-triazol-4-yl)methoxy)-naphthaldehydes | 2-((1-substituted-1H-1,2,3-triazol-4-yl)methoxy)-naphthaldehyde oximes |

Note: The specific substitutions on the triazole ring for compounds 1a-1f and 2a-2f were not detailed in the available literature.

Exploration of Structure-Function Relationships in Derivatives (excluding specific biological activities)

In the case of triazole-containing analogues, the introduction of the triazole ring and its substituents significantly alters the molecular topology compared to the parent compound. X-ray crystallography studies, where available, offer precise measurements of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional structure. nih.gov For example, the spatial arrangement of the naphthalene, oxime, and triazole moieties relative to one another can influence properties such as solubility, crystallinity, and the potential for intermolecular interactions.

Molecular modeling and in silico studies have also been employed to explore the conformational preferences and electronic properties of these derivatives. nih.gov These computational methods can predict how different functional groups affect the molecule's shape and its ability to interact with other molecules or surfaces. For instance, the introduction of various substituents on the triazole ring can modulate the molecule's lipophilicity and polar surface area, which are key determinants of its behavior in different chemical environments.

One area of investigation into the non-biological functions of these derivatives has been their interaction with macromolecules. For example, the ability of certain 1,2,3-triazole naphthaldehyde compounds and their oxime derivatives to bind to DNA has been studied through spectrophotometric methods and in silico molecular docking. nih.gov These studies suggest that the compounds may interact with DNA through a groove-binding mode, with the binding affinity being influenced by the specific substituents on the triazole ring. nih.gov Such interactions are fundamentally physicochemical in nature and are governed by factors like molecular shape, charge distribution, and the potential for hydrogen bonding and van der Waals forces.

The table below outlines some of the structural features and their potential influence on the non-biological functions of these derivatives.

| Structural Feature | Potential Influence on Physicochemical Properties and Interactions |

| Naphthalene Ring System | Provides a large, rigid, and lipophilic scaffold. Can participate in π-stacking interactions. |

| Oxime Group | Introduces polarity and the potential for hydrogen bonding (as a donor and acceptor). Can exist as E/Z isomers, influencing overall molecular geometry. |

| 1,2,3-Triazole Ring | Adds a stable, aromatic, and polar heterocyclic unit. The substitution pattern (1,4- or 1,5-disubstituted) affects the vector of the dipole moment. |

| Substituents on the Triazole Ring | Modulate lipophilicity, steric bulk, and electronic properties. Can introduce additional sites for specific intermolecular interactions. |

It is important to note that while these structure-function relationships are explored, the direct correlation to specific therapeutic or adverse biological activities is outside the scope of this discussion. The focus remains on the fundamental chemical and physical properties of the molecules themselves.

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks Involving the Oxime Moiety

The oxime group (-C=N-OH) is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the nitrogen and oxygen lone pairs). This dual nature allows for the formation of robust and predictable hydrogen-bonding motifs. In the solid state, oximes frequently form dimeric or catemeric structures.

Table 1: Hydrogen Bond Geometry in an Analogous Naphthalene (B1677914) Oxime Structure

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O—H···N | 0.82 | 2.01 | 2.82 | 178 |

Data based on the crystal structure of (E)-1-naphthaldehyde oxime, a structurally similar compound. nih.gov

Molecular Recognition and Self-Assembly Potential

The capacity of 1-(Naphthalen-1-yl)ethanone oxime to engage in specific and directional intermolecular interactions forms the basis of its potential in molecular recognition and self-assembly. The oxime group can act as a recognition site for other molecules capable of hydrogen bonding.

The self-assembly of molecules into well-defined supramolecular structures is a bottom-up approach to the fabrication of new materials with tailored properties. The oxime functionality has been successfully employed to direct the self-assembly of various molecular building blocks. acs.orgrsc.orgrsc.org The combination of the strong hydrogen-bonding ability of the oxime group and the potential for π-π stacking interactions of the naphthalene moiety in this compound makes it an interesting candidate for the construction of supramolecular polymers, gels, or liquid crystals.

The formation of either discrete, hydrogen-bonded assemblies or extended, polymeric networks will depend on factors such as solvent polarity, temperature, and the presence of competing guest molecules. The naphthalene ring, with its extended π-system, can participate in stacking interactions, which would further stabilize any self-assembled structures. This dual-mode of interaction (hydrogen bonding and π-π stacking) offers a pathway to more complex and robust supramolecular architectures.

Crystal Engineering and Solid-State Interactions

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. This is achieved by understanding and controlling the intermolecular interactions that govern the formation of a crystal lattice. The predictable nature of the hydrogen bonds formed by oximes makes them valuable synthons in crystal engineering. rsc.org

In the context of this compound, the primary intermolecular interactions governing its solid-state structure are expected to be:

O—H···N Hydrogen Bonds: As discussed, these are likely to be the strongest and most directional interactions, leading to the formation of chains or other well-defined aggregates. nih.gov

π-π Stacking Interactions: The planar naphthalene rings are prone to stacking, which can significantly influence the packing efficiency and the electronic properties of the solid. The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) will depend on the minimization of electrostatic repulsion and the optimization of van der Waals forces.

C—H···π Interactions: The hydrogen atoms of the ethyl group and the naphthalene ring can interact with the π-electron clouds of adjacent naphthalene rings. These weaker interactions play a crucial role in the fine-tuning of the crystal packing.

By modifying the substitution pattern on the naphthalene ring or the alkyl group of the ethanone (B97240) moiety, it is possible to systematically alter the balance of these intermolecular forces and thereby engineer different crystal packing arrangements and, consequently, different material properties. The study of the crystal structure of this compound and its derivatives is therefore a key area of interest for the development of new functional materials.

Table 2: Key Intermolecular Interactions in Naphthalene-Containing Crystalline Solids

| Interaction Type | Description | Potential Role in this compound |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (N, O). | Primary force driving the formation of one-dimensional chains via O—H···N bonds. nih.gov |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Stabilization of the crystal lattice through interactions between naphthalene rings. |

| C—H···π Interactions | Interaction of a C-H bond with a π-system. | Fine-tuning of the three-dimensional packing arrangement. |

| Van der Waals Forces | Isotropic intermolecular forces. | Contribution to the overall cohesive energy of the crystal. |

Future Research Directions and Emerging Areas

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of oximes often involves refluxing a ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine, a method that can be associated with long reaction times and the use of toxic reagents. ijprajournal.com Future research is increasingly focused on developing greener and more sustainable synthetic protocols for 1-(naphthalen-1-yl)ethanone oxime.

Key areas of development include:

Solvent-Free and Aqueous Synthesis: Inspired by green chemistry principles, researchers are exploring solvent-free reaction conditions or the use of environmentally benign solvents like water. For instance, the synthesis of various oximes has been successfully achieved in mineral water at room temperature, offering an affordable, safe, and efficient alternative. ijprajournal.com

Use of Natural Acid Catalysts: The exploration of natural and renewable catalysts is a promising avenue. Aqueous extracts of Vitis lanata (Indian wild grape) and Mangifera indica (mango), as well as citrus fruit juice, have been demonstrated as effective natural acid catalysts for oxime synthesis. ijprajournal.com These catalysts are biodegradable, readily available, and non-toxic.

Solid Acid Catalysis: The use of solid acid catalysts can simplify product purification and catalyst recycling. Future work could involve screening various solid acids, such as zeolites or clays, for the efficient synthesis of this compound, aiming for high yields and selectivity under mild conditions.

A comparative look at potential synthetic improvements is presented in the table below.

| Method | Traditional Approach | Emerging Sustainable Approach |

| Catalyst | Pyridine (toxic) | Natural acids (e.g., citric acid), Solid acids |

| Solvent | Organic solvents (e.g., ethanol) | Water, Solvent-free |

| Conditions | Refluxing (high energy) | Room temperature |

| Work-up | Complex, generates waste | Simple filtration, minimal waste |

Advanced Mechanistic Investigations of Complex Transformations

The Beckmann rearrangement stands as a cornerstone transformation of ketoximes, converting them into amides, which are valuable building blocks in organic synthesis. nih.govmasterorganicchemistry.com While the general mechanism is understood, detailed mechanistic studies, particularly employing computational tools, can provide deeper insights into the rearrangement of this compound.

Future research in this area should focus on:

Computational (DFT) Studies: Density Functional Theory (DFT) calculations can be employed to model the reaction pathway of the Beckmann rearrangement of this compound. researchgate.net This can help in understanding the transition state geometries, activation energies, and the influence of the bulky naphthalene (B1677914) group on the migratory aptitude of the aryl versus the methyl group.

Isotopic Labeling Studies: Experiments using isotopically labeled starting materials can provide definitive evidence for the proposed concerted mechanism and the stereospecificity of the rearrangement.

Kinetic Analysis: Detailed kinetic studies under various catalytic conditions can help to elucidate the rate-determining step and the role of the catalyst in lowering the activation barrier of the rearrangement. Understanding these mechanistic nuances is crucial for optimizing reaction conditions and designing more efficient catalysts. rsc.org

Design and Synthesis of Novel Functionalized Derivatives for Material Science Applications

The naphthalene moiety in this compound provides a versatile scaffold for the development of novel functional materials. Future research is directed towards synthesizing new derivatives with tailored properties for applications in materials science.

Emerging areas of interest include:

Naphthalene-Based Polymers: Oxime esters derived from naphthalene-containing ketones have been investigated as Type I photoinitiators for free radical photopolymerization. researchgate.net Future work could explore the synthesis of polymers directly incorporating the this compound unit or its derivatives into the polymer backbone. Such polymers could exhibit interesting optical and electronic properties due to the presence of the naphthalene chromophore. The synthesis of naphthalene and anthracene (B1667546) diimides has been shown to create electron-deficient aromatic compounds, a property that could be explored by functionalizing the oxime. researchgate.netbeilstein-journals.org

Electron-Deficient Materials: The naphthalene ring system can be modified to create electron-deficient materials for applications in organic electronics. By introducing electron-withdrawing groups onto the naphthalene ring of the oxime, it may be possible to tune the electronic properties and create materials suitable for use in organic field-effect transistors (OFETs) or as electron acceptors in organic solar cells. Recent research has demonstrated the synthesis of substituted naphthalenes from isoquinolines, a strategy that could be adapted to create functionalized precursors for these materials. nih.gov

Biologically Active Derivatives: Research has shown that oxime-bearing naphthalene derivatives can act as Nrf2 activators, which play a role in cellular protection against oxidative stress, suggesting potential applications in chemoprevention. nih.gov Another study demonstrated that oxime ether derivatives of a related naphthalenyl ethanone (B97240) possess anticonvulsant and antimicrobial activities. nih.gov Future synthetic efforts could focus on creating a library of functionalized this compound derivatives to explore their potential in medicinal chemistry.

| Derivative Type | Potential Application | Research Focus |

| Oxime Esters | Photoinitiators for Polymerization | Enhancing light absorption and initiation efficiency. researchgate.net |

| Polymers with Naphthalene Backbone | Organic Electronics, Specialty Plastics | Tuning optical and electronic properties. researchgate.netbeilstein-journals.org |

| Functionalized Naphthalene Oximes | Medicinal Chemistry | Development of new therapeutic agents. nih.govnih.gov |

Exploration of New Catalytic Systems for Oxime Transformations

The development of novel and efficient catalytic systems for the transformation of oximes is a vibrant area of research. For this compound, this includes not only the Beckmann rearrangement but also other potential reactions like reductions and C-H functionalization.

Future directions in catalysis include:

Lewis Acid Catalysis: While traditional Beckmann rearrangement catalysts are often strong Brønsted acids, Lewis acids are emerging as milder and more selective alternatives. For example, a mercury(II) complex has been shown to effectively catalyze the Beckmann rearrangement of various ketoximes. nih.gov The exploration of other Lewis acids, particularly those based on abundant and non-toxic metals, is a key research area.

Lanthanide Catalysis: Lanthanide salts have been shown to be effective catalysts for various organic transformations, including oxidative C-O coupling reactions. sci-hub.se Their unique electronic properties and Lewis acidity could be harnessed for novel transformations of this compound and its derivatives. Lanthanide oxides are also being explored as supports and promoters in catalysis, which could enhance catalyst activity and stability. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts (organocatalysts) offers a metal-free approach to catalysis. Research into organo-mediated Beckmann rearrangements is ongoing, with studies focusing on understanding the catalytic mechanisms to improve efficiency. researchgate.net

Computational Design and Prediction of Novel Oxime-Based Systems

In silico methods are becoming increasingly powerful tools in chemical research, enabling the rational design and prediction of the properties of new molecules and materials before their synthesis.

Future research leveraging computational chemistry for this compound could involve:

Virtual Screening for Biological Activity: Molecular docking studies can be used to predict the binding affinity of virtual libraries of this compound derivatives to various biological targets. nih.gov This approach can accelerate the discovery of new drug candidates. For example, in silico studies have been used to design and evaluate oxime derivatives as potential antimicrobial agents and urease inhibitors. nih.gov

Prediction of Material Properties: Computational methods can be used to predict the electronic and optical properties of novel polymers and functional materials derived from this compound. This can guide synthetic efforts towards materials with desired characteristics for specific applications.

Drug-Likeness and ADMET Prediction: For derivatives designed for pharmaceutical applications, computational tools can predict their "drug-likeness" and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. acs.org This early-stage assessment can help to prioritize the synthesis of compounds with a higher probability of success in later stages of drug development. The design of functional materials can also be guided by in-silico methods, a field that is rapidly advancing. researchgate.net

Q & A

Basic: What are the optimized synthetic routes for preparing (E)- and (Z)-isomers of 1-(naphthalen-1-yl)ethanone oxime?

Methodological Answer:

The (E)-isomer is synthesized by reacting α-bromo-1-naphthyl ketone with hydroxylamine hydrochloride (3 equivalents) in a methanol/water solvent system under reflux, yielding ~72% purity. The (Z)-isomer is obtained via NaBH4 reduction of the (E)-α-bromo oxime intermediate at room temperature, achieving >90% isomeric purity. Critical parameters include avoiding base during oxime formation and using fast, low-temperature reduction to minimize isomerization .

Basic: How can isomer configuration (E/Z) be reliably determined for this oxime?

Methodological Answer:

1H NMR and GC-MS are key:

- NMR : The methylene protons adjacent to the oxime group in (Z)-isomers exhibit downfield shifts (δ 5.55–5.85 ppm) due to deshielding by the oxime oxygen.

- GC-MS : Retention times differ (e.g., 14.46 min for Z vs. 15.18 min for E in one study), with fragmentation patterns confirming purity .

X-ray crystallography is definitive but requires single crystals, as demonstrated for related oxime ethers .

Intermediate: What experimental strategies mitigate isomerization during purification?

Methodological Answer:

- Chromatography : Use silica gel with non-polar solvents (e.g., hexane/ethyl acetate) to minimize exposure to acidic/basic conditions.

- Temperature Control : Conduct column chromatography at ≤25°C to prevent thermal isomerization.

- Crystallization : Recrystallize from ethanol or methanol, which stabilizes the (Z)-form via hydrogen bonding .

Advanced: How does the coordination behavior of this compound influence its catalytic applications?

Methodological Answer:

The oxime acts as a bidentate ligand, coordinating via the pyridine-like nitrogen (naphthalene ring) and oxime nitrogen. In copper(II) complexes, this creates distorted square-planar geometries, enhancing catalytic activity in water oxidation (turnover frequency >10 s⁻¹ at neutral pH). Mechanistic studies suggest proton-coupled electron transfer (PCET) pathways, where ligand flexibility aids intermediate stabilization .

Advanced: What computational models predict the bioactivity of naphthalene-based oxime derivatives?

Methodological Answer:

- QSAR Models : Correlate logP and polar surface area with cytotoxicity (IC50 values) using software like QikProp. Derivatives with logP >3.5 show enhanced membrane permeability but may incur higher toxicity.

- Docking Studies : The naphthalene moiety binds hydrophobic pockets in kinase targets (e.g., EGFR), while the oxime group forms hydrogen bonds with catalytic lysine residues .

Intermediate: How do steric and electronic effects of substituents impact antifungal activity?

Methodological Answer:

- Steric Effects : Bulky groups (e.g., adamantane) at the oxime ester position reduce activity by hindering target binding (MIC increases from 32 µg/mL to >256 µg/mL).

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity, improving DNA intercalation but increasing cytotoxicity in non-target cells .

Advanced: What crystallographic tools resolve structural ambiguities in oxime-metal complexes?

Methodological Answer:

- SHELX Suite : SHELXL refines high-resolution (<1.0 Å) X-ray data, handling twinning and disorder common in flexible oxime ligands.

- Charge Density Analysis : Multipole refinement (using programs like XD) maps electron density around the oxime group, revealing resonance stabilization effects .

Basic: How is reaction progress monitored during oxime formation?

Methodological Answer:

- TLC : Use silica plates with UV254 indicator; oxime spots (Rf ~0.4) develop with ceric ammonium molybdate.

- In Situ IR : Track disappearance of ketone C=O stretch (~1700 cm⁻¹) and emergence of oxime N–O stretch (~930 cm⁻¹) .

Advanced: What mechanistic insights explain the regioselectivity of oxime O-alkylation?

Methodological Answer:

Alkylation favors the oxygen atom due to: